3-甲基丁酸戊酯

描述

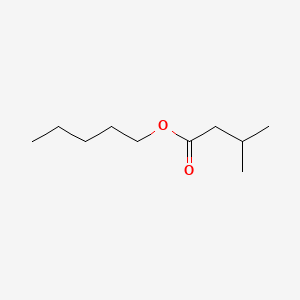

Pentyl 3-methylbutanoate, also known as 1-pentyl isovalerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Pentyl 3-methylbutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Pentyl 3-methylbutanoate has been detected in multiple biofluids, such as feces and urine. Within the cell, pentyl 3-methylbutanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Pentyl 3-methylbutanoate has an apple, fresh, and fruity taste.

Pentyl 3-methylbutanoate is a fatty acid ester.

科学研究应用

水果香气分析:在一项分析不同菠萝蜜品种挥发性化合物的研究中,3-甲基丁酸戊酯被确认为一些品种中的主要化合物,深入了解了风味特征和水果品质改良的潜在育种目标 (Barros-Castillo 等,2021)。

线虫杀灭活性:针对松材线虫(Bursaphelenchus xylophilus)的天然酯类化合物研究中,3-甲基丁酸戊酯被确认为具有强烈线虫杀灭活性的化合物之一,表明在害虫控制中具有潜在应用 (Seo 等,2014)。

分解过程标记:一项寻求在分解过程中寻找人类特异性标记的研究发现,3-甲基丁酸戊酯是可以将人类遗骸与其他动物遗骸区分开来的化合物之一。这对法医学和搜尸犬训练具有影响 (Rosier 等,2015)。

水果香气生物合成:一项关于苹果中酯类生物合成的研究发现,3-甲基丁酸戊酯是产生的酯类之一,有助于我们了解水果香气生物合成,并可能有助于开发具有所需香气特征的水果品种 (Rowan 等,1996)。

昆虫引诱研究:一项关于异叶菠萝蜜果实气味线索的研究发现,3-甲基丁酸戊酯会吸引某些昆虫,深入了解了昆虫行为和在害虫控制中的潜在应用 (Jayanthi 等,2021)。

作用机制

生化分析

Biochemical Properties

Pentyl 3-methylbutanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. As a fatty acid ester, it is involved in esterification and hydrolysis reactions. Enzymes such as esterases and lipases catalyze these reactions, breaking down Pentyl 3-methylbutanoate into its constituent alcohol and acid components . These interactions are crucial for the metabolism and utilization of fatty acids within biological systems.

Cellular Effects

Pentyl 3-methylbutanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and energy production. Additionally, Pentyl 3-methylbutanoate can modulate cell signaling pathways by interacting with membrane-bound receptors and enzymes, thereby influencing cellular responses and metabolic activities .

Molecular Mechanism

The molecular mechanism of Pentyl 3-methylbutanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pentyl 3-methylbutanoate binds to specific receptors on the cell membrane, triggering a cascade of intracellular events that lead to the activation or inhibition of various enzymes. This, in turn, affects metabolic pathways and gene expression, ultimately influencing cellular function and homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentyl 3-methylbutanoate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that Pentyl 3-methylbutanoate is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of its constituent alcohol and acid . Long-term studies have shown that prolonged exposure to Pentyl 3-methylbutanoate can affect cellular metabolism and function, highlighting the importance of monitoring its stability and degradation in experimental setups.

Dosage Effects in Animal Models

The effects of Pentyl 3-methylbutanoate vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on cellular function and metabolism. At higher doses, Pentyl 3-methylbutanoate can exhibit toxic effects, including disruptions in lipid metabolism and energy production . These findings underscore the importance of determining the appropriate dosage for experimental and therapeutic applications to avoid adverse effects.

Metabolic Pathways

Pentyl 3-methylbutanoate is involved in several metabolic pathways, primarily those related to lipid metabolism. It is metabolized by enzymes such as esterases and lipases, which break it down into its constituent alcohol and acid. These metabolites can then enter various metabolic pathways, including beta-oxidation and the citric acid cycle, contributing to energy production and lipid homeostasis .

Transport and Distribution

Within cells and tissues, Pentyl 3-methylbutanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of Pentyl 3-methylbutanoate is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions of cells and tissues .

Subcellular Localization

The subcellular localization of Pentyl 3-methylbutanoate is primarily within lipid droplets and membranes, where it can exert its effects on lipid metabolism and cellular function. Targeting signals and post-translational modifications play a role in directing Pentyl 3-methylbutanoate to specific compartments or organelles, ensuring its proper localization and activity within the cell .

属性

IUPAC Name |

pentyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURFFFCYNQXLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067093 | |

| Record name | Butanoic acid, 3-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

169.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | Pentyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25415-62-7 | |

| Record name | Amyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25415-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentyl isovalerate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E28KFH7P99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of pentyl isovalerate in food science?

A1: Pentyl isovalerate plays a crucial role as an odor-active compound in various fruits. Research has identified it as a key contributor to the characteristic aroma of baby banana fruit (Musa acuminata AA Simmonds cv. Bocadillo) []. Its presence significantly influences the flavor profile of these bananas, making it an essential component for sensory analysis and quality control in the food industry.

Q2: How is pentyl isovalerate synthesized for industrial applications?

A2: Pentyl isovalerate can be synthesized through enzymatic esterification using immobilized lipases. A study demonstrated the effectiveness of using porcine pancreatic lipase (PPL) and Candida cylindracea lipase (CCL) immobilized on Celite and Amberlite IRA 938 for this purpose []. This method offers a sustainable and efficient alternative to traditional chemical synthesis, allowing for controlled production of pentyl isovalerate.

Q3: Beyond its aroma properties, are there other applications for pentyl isovalerate?

A3: While primarily known for its fragrance, research indicates that pentyl isovalerate is a significant volatile compound found in fresh hot peppers (Capsicum Chinense) of the Scotch Bonnet variety []. While its role in the pepper's sensory profile requires further investigation, this finding highlights the compound's presence in diverse plant species, suggesting potential roles beyond flavor and fragrance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)

![N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1198561.png)

![2-Aminoethyl 2-[[2-[4-(4-chlorophenoxy)phenoxy]acetyl]amino]ethyl hydrogen phosphate](/img/structure/B1198564.png)

![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3-hydroxy-7-hydroxyimino-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1198566.png)

![3-Amino-6-cyclopropyl-4-(4-methoxyphenyl)-2-thieno[2,3-b]pyridinecarbonitrile](/img/structure/B1198573.png)

![1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B1198577.png)

![2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1198578.png)

![2-(1,3-dimethyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B1198579.png)